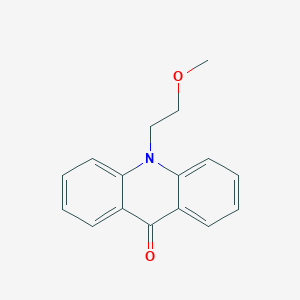

10-(2-Methoxyethyl)acridin-9(10H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

10-(2-methoxyethyl)acridin-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-11-10-17-14-8-4-2-6-12(14)16(18)13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBHXOOWWUMPEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604314 | |

| Record name | 10-(2-Methoxyethyl)acridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92637-80-4 | |

| Record name | 10-(2-Methoxyethyl)acridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 10 2 Methoxyethyl Acridin 9 10h One and Its Analogues

Established Routes to the Acridin-9(10H)-one Scaffold

The formation of the tricyclic acridin-9(10H)-one system is a cornerstone of synthesizing a vast array of derivatives. Several classical and modern synthetic strategies have been developed to achieve this, each with its own set of advantages and limitations.

Ullmann Condensation Approaches

The Ullmann condensation is a widely employed and classical method for the synthesis of the acridin-9(10H)-one scaffold. orgsyn.org This approach typically involves two key steps: the copper-catalyzed N-arylation of an aniline (B41778) derivative with a 2-halobenzoic acid to form an N-phenylanthranilic acid intermediate, followed by an intramolecular cyclization to yield the acridone (B373769) ring system. orgsyn.orgarkat-usa.org

The initial N-arylation, often referred to as the Ullmann-Goldberg reaction, involves the coupling of a 2-halobenzoic acid, such as o-chlorobenzoic acid, with an aniline in the presence of a copper catalyst and a base like potassium carbonate. orgsyn.orgwikipedia.org The reaction is traditionally carried out in high-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene (B124822) at elevated temperatures. wikipedia.org The choice of solvent and catalyst can significantly influence the reaction yield and rate. For instance, studies have explored the use of water as a solvent, demonstrating its potential as a more environmentally benign alternative. tandfonline.comresearchgate.net

Once the N-phenylanthranilic acid intermediate is obtained, it undergoes an intramolecular electrophilic cyclization to form the acridin-9(10H)-one. This ring-closing reaction is typically promoted by strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA) upon heating. arkat-usa.orgjuniperpublishers.com The mechanism involves the protonation of the carboxylic acid, followed by an intramolecular acylation of the adjacent aromatic ring. idexlab.com Recent advancements have introduced milder and more efficient catalytic systems for this cyclization, such as the use of iron(II) triflate [Fe(OTf)₂] with dichloromethyl methyl ether (DCME), which allows the reaction to proceed under mild, ligand-free conditions with high regioselectivity and yields. arkat-usa.org

Table 1: Examples of Ullmann Condensation for N-Phenylanthranilic Acid Synthesis

| 2-Halobenzoic Acid | Aniline Derivative | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |

| o-Chlorobenzoic acid | Aniline | Cu₂O / K₂CO₃ | Aniline (reflux) | 2 hours | N-Phenylanthranilic acid | 82-93 | orgsyn.org |

| o-Chlorobenzoic acid | p-Anisidine | Cu powder / K₂CO₃ | DMF | Reflux | N-(4-Methoxyphenyl)anthranilic acid | - | juniperpublishers.com |

| o-Chlorobenzoic acid | Aniline | Cu powder / K₂CO₃ | Water (ultrasound) | 20 min | N-Phenylanthranilic acid | 81 | researchgate.net |

Friedlander Synthesis and Variations

The Friedländer synthesis is a well-established method for the preparation of quinolines, and its variations can be adapted for the synthesis of acridin-9(10H)-ones. wikipedia.org In its application to acridone synthesis, the reaction typically involves the condensation of a 2-aminobenzophenone (B122507) with a compound containing an active methylene (B1212753) group. nih.govasianpubs.org

The classical Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a ketone or aldehyde containing an α-methylene group, catalyzed by an acid or a base. wikipedia.org For the synthesis of acridin-9(10H)-ones, a 2-aminobenzophenone derivative serves as a key precursor. nih.gov The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the heterocyclic ring. wikipedia.org Modifications of the Friedländer synthesis, such as using in situ generated 2-aminoaryl ketones, have expanded the scope and utility of this method. nih.gov For example, the reduction of 2-nitrobenzophenones in the presence of a suitable coupling partner can lead to the formation of the acridone scaffold in a one-pot process. nih.gov

While the direct application of the Friedländer synthesis to produce the parent acridin-9(10H)-one is less common than the Ullmann condensation, it offers a valuable alternative for accessing substituted acridone derivatives, particularly when the requisite 2-aminobenzophenones are readily available. nih.govasianpubs.org

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The synthesis of the acridin-9(10H)-one scaffold and its derivatives has significantly benefited from this technology. juniperpublishers.com

Both the Ullmann condensation and the subsequent cyclization step can be efficiently carried out under microwave irradiation. For instance, the synthesis of N-phenylanthranilic acids can be achieved in dry media under microwave conditions, significantly reducing the reaction time from hours to minutes. idexlab.com Similarly, the intramolecular cyclization of N-phenylanthranilic acids to acridones can be accelerated using microwave heating. juniperpublishers.com

Microwave-assisted synthesis has also been employed in one-pot procedures, combining multiple reaction steps into a single operation. This approach not only enhances efficiency but also aligns with the principles of green chemistry by reducing solvent consumption and waste generation. nih.gov For example, a one-pot, three-component reaction to synthesize acridone derivatives has been reported, utilizing microwave irradiation to drive the final cyclization and aromatization steps. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Acridone Synthesis

| Reaction Step | Conventional Method Conditions | Microwave Method Conditions | Advantage of Microwave | Reference |

| Ullmann Condensation | Reflux in DMF for several hours | Dry media, microwave irradiation for minutes | Drastic reduction in reaction time | idexlab.com |

| Cyclization of N-phenylanthranilic acid | Heating in H₂SO₄ or PPA for hours | Microwave irradiation in a suitable solvent | Faster reaction, potentially higher yields | juniperpublishers.com |

One-Pot and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods, often referred to as green chemistry. researchgate.net This has led to the exploration of one-pot reactions and the use of greener solvents and catalysts for the synthesis of acridin-9(10H)-ones.

One-pot syntheses, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste. A notable example is the three-component reaction involving a chalcone, an aniline, and a β-ketoester, which, after a cerium(IV)-catalyzed reaction and subsequent microwave-assisted thermal cyclization, affords 1,2-dihydroacridin-9(10H)-ones that can be aromatized to the corresponding acridones. mdpi.com

The principles of green chemistry have also been applied to the classical Ullmann condensation. The use of water as a solvent, often in conjunction with ultrasound irradiation, provides a greener alternative to traditional high-boiling organic solvents. researchgate.netlookchem.com Furthermore, the development of recyclable catalysts and solvent-free reaction conditions contributes to the sustainability of acridone synthesis. nih.govresearchgate.net For instance, the use of a reusable cobalt/carbon catalyst derived from rice husks for the microwave-assisted synthesis of acridine (B1665455) derivatives exemplifies a green approach.

Strategies for N10-Alkylation: Introduction of the 2-Methoxyethyl Moiety

Once the acridin-9(10H)-one scaffold is in hand, the next step in the synthesis of the target compound is the introduction of the 2-methoxyethyl group at the N10 position. The nitrogen atom of the acridone ring is weakly basic, making N-alkylation a reaction that often requires specific conditions to proceed efficiently. arkat-usa.org

The most common method for N10-alkylation involves the reaction of acridin-9(10H)-one with an appropriate alkylating agent in the presence of a base. For the synthesis of 10-(2-Methoxyethyl)acridin-9(10H)-one, the alkylating agent would be a 2-methoxyethyl halide, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether. The reaction is typically carried out in a polar aprotic solvent like DMF, and a variety of bases can be employed, including potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Phase-transfer catalysis (PTC) offers a powerful and often milder alternative for N-alkylation reactions. nih.govphasetransfer.com In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the deprotonated acridone anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. nih.gov This technique can lead to higher yields and can often be performed under milder conditions than traditional methods.

Microwave irradiation can also be effectively utilized to accelerate the N10-alkylation of acridones. arkat-usa.org Solvent-free microwave-assisted N-alkylation of acridone using an alkyl halide and a solid-supported base (e.g., KF on Al₂O₃) has been reported to give high yields in very short reaction times. arkat-usa.org

Table 3: General Conditions for N10-Alkylation of Acridone

| Alkylating Agent | Base | Catalyst | Solvent | Conditions | Product | Reference |

| Alkyl Halide | K₂CO₃ | - | DMF | Heating | 10-Alkylacridin-9(10H)-one | - |

| Alkyl Halide | NaOH/K₂CO₃ | TBAB | - (Solvent-free) | Microwave | 10-Alkylacridin-9(10H)-one | arkat-usa.org |

| Alkyl Halide | aq. NaOH | TBAB | Organic Solvent | Room Temp. | 10-Alkylacridin-9(10H)-one | nih.gov |

Derivatization at Other Positions of this compound

Further functionalization of the this compound core at other positions on the aromatic rings can lead to a diverse library of analogues with potentially new and interesting properties. The reactivity of the acridone scaffold allows for electrophilic substitution reactions, as well as more modern cross-coupling methodologies.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can be performed on the acridone ring system. The position of substitution is directed by the existing substituents and the reaction conditions. The electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the carbonyl group influence the regioselectivity of these reactions.

More advanced derivatization can be achieved through modern cross-coupling reactions. For instance, if a halogenated acridone derivative is used as the starting material for the N10-alkylation, the halogen atom can serve as a handle for subsequent palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, including aryl, vinyl, and amino groups, at specific positions on the acridone framework.

Additionally, functional groups on a pre-existing substituent can be modified. For example, if a nitro-substituted this compound is synthesized, the nitro group can be reduced to an amino group, which can then be further derivatized through acylation, alkylation, or diazotization reactions. This sequential functionalization strategy provides a versatile approach to complex acridone analogues. nih.gov

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its analogues hinges on the careful optimization of reaction parameters. Key strategies involve the selection of appropriate starting materials, catalysts, solvents, and reaction technologies to maximize yield and minimize side products.

A primary route to 10-substituted acridones involves the N-alkylation of the parent 9(10H)-acridone. This is typically achieved by reacting 9(10H)-acridone with an appropriate alkylating agent in the presence of a base. For the synthesis of this compound, this would involve the reaction of 9(10H)-acridone with a 2-methoxyethyl halide. A similar synthesis for an analogue, 10-(carboxymethyl)-9(10H)acridone ethyl ester, was accomplished by treating 9-acridone with sodium hydride (NaH) in dimethylformamide (DMF) at 60 °C, followed by the addition of ethyl bromoacetate, resulting in a 55% yield. nih.gov

The synthesis of the acridone core itself can be achieved through methods like the Ullmann condensation, which involves coupling substituted anilines and o-halobenzoic acids, followed by cyclization under strong acidic conditions. researchgate.net Another approach reacts 2-aminobenzoic acids with phenols, such as the reaction of an anthranilic acid derivative with phloroglucinol (B13840) in 1-hexanol (B41254) at 160 °C using p-toluenesulfonic acid (TsOH) as a catalyst, which yields tricyclic acridone derivatives. acs.org

Modern optimization techniques have significantly improved the efficiency of acridone synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. For instance, the microwave-assisted thermal cyclization of m-terphenyl-derived aminoesters to form 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones has been optimized. nih.govsemanticscholar.org The optimal conditions were found to be heating at 250 °C for 90 minutes in DMF with a microwave power of 200 W, achieving yields as high as 94%. nih.govsemanticscholar.org Microwave irradiation has also been used in conjunction with green chemistry principles, such as using a Co/C catalyst in water to produce acridine derivatives quickly and in high yields. rsc.org

The following table summarizes various optimized reaction conditions for the synthesis of acridone analogues.

| Product/Analogue | Starting Materials | Reaction Conditions | Catalyst/Reagent | Yield | Reference |

| 10-(Carboxymethyl)-9(10H)acridone ethyl ester | 9-Acridone, Ethyl bromoacetate | 60 °C, 3 h, DMF | NaH | 55% | nih.gov |

| 1,3-Diphenyl-1,2-dihydroacridin-9(10H)-one | m-Terphenyl-derived aminoester | 250 °C, 90 min, DMF, Microwave (200 W) | - | 94% | nih.govsemanticscholar.org |

| Tricyclic Acridone Derivative | Anthranilic acid derivative, Phloroglucinol | Reflux at 160 °C, 18 h, 1-Hexanol | p-Toluenesulfonic acid | 90% | acs.org |

| N¹,N⁷-bis-(9-acridinyl)-N⁴-(4-methoxybenzyl)-bis-(3-aminopropyl)amine | N,N-bis-(3-aminopropyl)-4-methoxybenzylamine, 9-Methoxyacridine | Room temp., 63 h, Methanol | - | 91% | mdpi.com |

| 1-Amino-10-(carboxymethyl)-9(10H)acridone | 1-Nitro-10-(carboxymethyl)-9(10H)acridone | Reflux, 2 h, Ethanol | Formic acid, Pd/C | 95% | nih.gov |

| Acridine Derivatives | Dimedone, Aromatic aldehyde, Ammonium nitrate | Microwave irradiation, H₂O | Co/C | up to 87% | rsc.org |

Advanced Purification Techniques for Synthetic Intermediates and Final Compound

The purification of this compound, its intermediates, and analogues is a critical step to ensure the high purity required for their intended applications. Acridine derivatives often present purification challenges, including limited solubility and the presence of closely related impurities, necessitating the use of advanced and carefully selected techniques. chemicalforums.com

Column Chromatography is one of the most widely used methods. While standard silica (B1680970) gel chromatography is common, it can be problematic for acridines, which may exhibit strong binding to the silica, leading to poor separation and low recovery. chemicalforums.com To overcome this, several modifications and alternative systems are employed:

Eluent System Optimization: The choice of solvent system is crucial. For compounds that streak or show poor separation in standard hexane/ethyl acetate (B1210297) systems, more effective eluents like toluene/acetone or toluene/ethyl acetate mixtures have been successfully used. chemicalforums.com

Alternative Stationary Phases: Basic alumina (B75360) is sometimes used as an alternative to silica gel, particularly for basic acridine derivatives. chemicalforums.com

Loading Techniques: For compounds with limited solubility in the eluent, dry loading onto an inert support like celite can be more effective than traditional wet loading or dry loading directly onto silica. chemicalforums.com

Flash Chromatography: This technique, which uses pressure to increase the eluent flow rate, is frequently employed to purify acridone intermediates and final products, offering faster separation times. thieme-connect.de

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is key to obtaining high-purity crystals. For example, the final product in the synthesis of 10-(carboxymethyl)-9(10H)acridone ethyl ester was purified by recrystallization from ethanol. nih.gov In another instance, 9,9-diethyl-9,10-dihydroacridine was purified by recrystallization from hexanes to yield colorless crystals. nih.gov

Precipitation and Washing are simpler but effective methods for removing impurities when there is a significant difference in solubility between the product and the byproducts. After a microwave-assisted cyclization, the resulting 1,3-diaryl-1,2-dihydroacridin-9(10H)-one was purified simply by cooling the reaction mixture, removing the solvent, and washing the resulting precipitate with cold chloroform (B151607). nih.gov Similarly, a tricyclic acridone was purified by precipitation from the reaction mixture upon cooling, followed by washing with n-hexane and dichloromethane. acs.org

Gel Filtration Chromatography , also known as size-exclusion chromatography, separates molecules based on their size. This method was effectively used to purify a large bis-acridine derivative, N¹,N⁷-bis-(9-acridinyl)-N⁴-(4-methoxybenzyl)-bis-(3-aminopropyl)amine. mdpi.com

Other general techniques mentioned for the purification of acridone derivatives include preparative thin-layer chromatography (TLC), distillation, and trituration. bme.hu

The following table provides a summary of purification techniques applied to various acridone intermediates and final products.

| Compound Type | Purification Method | Key Details | Reference |

| 4,5-Disubstituted acridine derivatives | Column Chromatography | Toluene/ethyl acetate eluent on silica gel; Basic alumina also attempted. | chemicalforums.com |

| 1,3-Diaryl-1,2-dihydroacridin-9(10H)-ones | Precipitation/Washing | Crude product washed with cool chloroform after solvent removal. | nih.gov |

| 10-(Carboxymethyl)-9(10H)acridone ethyl ester | Recrystallization | Recrystallized from ethanol. | nih.gov |

| N-Methylacridin-9(10H)-one | Flash Chromatography | Purified on a silica gel column. | thieme-connect.de |

| Tricyclic Acridone Derivative | Precipitation/Washing | Precipitate filtered and washed with n-hexane and dichloromethane. | acs.org |

| N¹,N⁷-bis-(9-acridinyl) derivative | Gel Filtration | - | mdpi.com |

| 9,9-Diethyl-9,10-dihydroacridine | Recrystallization | Recrystallized from hexanes. | nih.gov |

Advanced Structural Characterization and Spectroscopic Investigations of 10 2 Methoxyethyl Acridin 9 10h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of 10-(2-Methoxyethyl)acridin-9(10H)-one. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the connectivity of atoms and the conformational preferences of the flexible methoxyethyl side chain.

The ¹H NMR spectrum would confirm the linkage of the methoxyethyl group to the nitrogen atom of the acridone (B373769) ring. The protons of the N-CH₂-CH₂-O-CH₃ side chain are expected to show distinct signals. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) would likely appear as a triplet, coupling with the neighboring methylene group. Similarly, the protons of the O-CH₂ group would also present as a triplet. The methoxy (B1213986) group (O-CH₃) would yield a sharp singlet.

Conformational dynamics, such as rotation around the C-C and C-O bonds of the side chain, can be studied using temperature-dependent NMR experiments. At room temperature, if the rotation is fast on the NMR timescale, sharp, averaged signals are observed. copernicus.org However, hindered rotation could lead to signal broadening or the appearance of multiple sets of signals (rotamers) at lower temperatures. copernicus.org The conformation of the side chain relative to the planar acridone ring system influences the chemical shifts of nearby aromatic protons due to anisotropic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ This data is representative and based on analysis of similar acridone structures.

Show NMR Data

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic protons | 7.20 - 8.50 | m |

| N-CH₂ | ~4.50 | t | |

| O-CH₂ | ~3.80 | t | |

| O-CH₃ | ~3.40 | s | |

| ¹³C | C=O | ~178.0 | |

| Aromatic carbons | 115.0 - 142.0 | ||

| N-CH₂ | ~48.0 | ||

| O-CH₂ | ~70.0 | ||

| O-CH₃ | ~59.0 |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed for the precise determination of the molecular weight and for gaining structural insights through the analysis of fragmentation patterns. For this compound (C₁₆H₁₅NO₂), the exact molecular weight is 253.1103 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, verifying the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. The fragmentation pattern provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for this compound would include:

α-cleavage: Cleavage of bonds adjacent to the heteroatoms (nitrogen and oxygen) is common. libretexts.org

Loss of the side chain: A primary fragmentation would be the cleavage of the N-C bond, resulting in the loss of the entire methoxyethyl group and the formation of a stable acridone cation radical.

Fragmentation within the side chain: Cleavage of the C-O ether bond or the C-C bond in the ethyl linker would lead to characteristic fragment ions. For example, loss of a methoxy radical (•OCH₃) or a methoxymethyl radical (•CH₂OCH₃) is plausible.

Fragmentation of the acridone core: The stable tricyclic acridone system can also fragment, typically by losing carbon monoxide (CO) from the keto group, a common fragmentation for ketones and quinones. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This data is representative and based on established fragmentation principles.

Show Mass Spec Data

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 253 | [M]⁺• | Molecular Ion |

| 222 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 195 | [C₁₃H₉NO]⁺• | Loss of ethylene (B1197577) oxide from side chain |

| 194 | [C₁₃H₈NO]⁺ | Loss of methoxyethyl radical |

| 166 | [C₁₂H₈N]⁺ | Loss of CO from the [C₁₃H₈NO]⁺ fragment |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not widely published, analysis of closely related compounds like 10-(2-hydroxyethyl)acridin-9(10H)-one reveals key structural features that can be extrapolated. researchgate.net

In the crystal lattice, intermolecular interactions play a crucial role. Strong π-π stacking interactions are expected between the planar acridone rings of adjacent molecules, leading to the formation of columnar or layered structures. researchgate.net The interlayer separation distance is typically around 3.3-3.5 Å. researchgate.net These non-covalent interactions significantly influence the material's physical properties, such as its melting point and photophysical behavior in the solid state.

Table 3: Hypothetical Crystallographic Data for this compound This data is representative and based on the crystal structure of 10-(2-hydroxyethyl)acridin-9(10H)-one. researchgate.net

Show X-ray Data

| Parameter | Predicted Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~14.5 |

| β (°) | ~95 |

| Volume (ų) | ~1250 |

| Z (molecules/unit cell) | 4 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Solvatochromism

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within the large, conjugated acridone chromophore. The spectrum typically exhibits multiple absorption bands in the UV and visible regions, corresponding to π→π* transitions. nih.gov

The solvent environment can influence the position of these absorption bands, a phenomenon known as solvatochromism. mdpi.com The polarity of the solvent can differentially stabilize the ground and excited states of the molecule. Acridone derivatives often exhibit a bathochromic (red) shift in their long-wavelength absorption band as the solvent polarity increases. researchgate.net This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. By analyzing the spectral shifts in various solvents using models like the Lippert-Mataga plot, one can estimate the change in dipole moment upon electronic excitation. sphinxsai.com

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) in Various Solvents This data is representative and illustrates the principle of solvatochromism.

Show UV-Vis Data

| Solvent | Polarity | λₘₐₓ (nm) |

|---|---|---|

| Cyclohexane | Non-polar | ~398 |

| Dichloromethane | Polar aprotic | ~405 |

| Acetonitrile | Polar aprotic | ~408 |

| Ethanol | Polar protic | ~412 |

Fluorescence Spectroscopy: Emission Properties, Quantum Yields, and Aggregation-Induced Emission (AIE) Phenomena

Acridone derivatives are well-known for their strong fluorescence emission, making them suitable for applications in organic light-emitting diodes (OLEDs) and bio-imaging. nih.govmdpi.com this compound is expected to be highly fluorescent in dilute solutions, with emission typically in the blue-green region of the spectrum.

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the emission process. atto-tec.com For acridone-based materials, ΦF values can be very high, sometimes approaching unity (100%). rsc.org The quantum yield can be determined using relative methods, by comparing the integrated fluorescence intensity to that of a known standard like quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene. bjraylight.com

Aggregation-Induced Emission (AIE) is a phenomenon where certain molecules (AIEgens) are non-emissive in solution but become highly luminescent upon aggregation in the solid state or in poor solvents. magtech.com.cnrsc.org This effect is typically caused by the restriction of intramolecular motions (RIM), such as bond rotations, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. researchgate.net The planar and rigid structure of the acridone core itself does not typically lead to AIE; in fact, these types of planar molecules often suffer from aggregation-caused quenching (ACQ) due to strong π-π stacking that forms non-emissive excimers. However, the AIE phenomenon is a crucial concept in modern materials chemistry, and specific structural modifications to fluorophores can induce this property. rsc.org While this compound is more likely to exhibit ACQ, the potential for tuning its solid-state emission properties remains an area of interest.

The photophysical behavior of this compound is governed by its excited-state dynamics. In dilute solutions, the primary process following photoexcitation is fluorescence from the locally excited singlet state (S₁). However, at higher concentrations, intermolecular processes can occur.

One of the most important excited-state processes for planar aromatic molecules is excimer formation. nih.gov An excimer is a dimer that is stable only in the excited state, formed by the association of an excited molecule with a ground-state molecule. This process is driven by π-stacking interactions. nih.gov Excimer formation competes with monomer fluorescence and results in a new, broad, and red-shifted emission band. The presence of excimer emission is a clear indicator of molecular aggregation in the excited state. doaj.org

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following a short pulse of excitation. This provides the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state.

For this compound in a dilute solution where it exists as isolated monomers, the fluorescence decay is expected to be a single exponential function, characterized by a single lifetime (τ_M). In concentrated solutions or aggregates where excimers can form, the decay kinetics become more complex. nih.govfrontiersin.org A bi-exponential decay model is often required to fit the data, yielding two lifetime components: a short lifetime corresponding to the monomer decay (which is quenched by excimer formation) and a longer lifetime (τ_E) corresponding to the decay of the excimer itself. Analyzing the decay kinetics as a function of concentration allows for the determination of the rate constants for excimer formation and dissociation.

Table 5: Hypothetical Fluorescence Properties of this compound This data is representative and based on the known behavior of acridone derivatives.

Show Fluorescence Data

| Condition | Emission λₘₐₓ (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) | Decay Model |

|---|---|---|---|---|

| Dilute Solution (Monomer) | ~450 | ~0.90 | ~15 ns | Mono-exponential |

| Concentrated Solution (Excimer) | ~520 | Lower than monomer | >20 ns | Bi-exponential |

Circular Dichroism (CD) Spectroscopy for Chiral Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical aspects of chiral molecules. However, this compound is an achiral molecule as it does not possess a stereocenter and is not inherently chiral. Therefore, CD spectroscopy is not applicable for studying its intrinsic chiral interactions. The molecule could potentially interact with chiral environments, but such studies have not been reported.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the detailed characterization of molecular structures. americanpharmaceuticalreview.com By analyzing the vibrational modes of a molecule, these techniques provide a unique "fingerprint," allowing for the identification of functional groups and the elucidation of structural features. americanpharmaceuticalreview.com Although a dedicated, complete experimental IR and Raman spectral analysis for this compound is not extensively documented in publicly accessible literature, its vibrational characteristics can be reliably inferred from the well-established spectra of the parent acridone core and related N-substituted derivatives. nih.govresearchgate.netnih.gov

The vibrational spectrum of this compound is dominated by the characteristic modes of the tricyclic acridone system, with additional contributions from the N-substituted 2-methoxyethyl group.

Key Vibrational Modes of the Acridone Core:

The acridone moiety exhibits a set of characteristic vibrational bands that are instrumental in its identification.

C=O Stretching: The most prominent band in the IR spectrum of acridone derivatives is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1620-1640 cm⁻¹. This strong absorption is a hallmark of the acridone skeleton.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands in the 1475-1625 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond within the central heterocyclic ring is also a key feature, though it can be coupled with other vibrations.

Aromatic C-H Bending: Out-of-plane and in-plane bending vibrations of the aromatic C-H bonds produce characteristic absorptions in the fingerprint region of the spectrum. For instance, the C-H out-of-plane bending vibration for acridone is observed around 732 cm⁻¹. researchgate.net

Vibrational Modes of the 10-(2-Methoxyethyl) Substituent:

The 2-methoxyethyl group attached to the nitrogen atom introduces additional vibrational modes that can be identified in the spectrum.

C-H Stretching of Alkyl Group: The symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl chain are expected in the 2850-3000 cm⁻¹ region.

C-O-C Stretching: The characteristic stretching vibration of the ether linkage (C-O-C) typically appears as a strong band in the IR spectrum, usually in the 1070-1150 cm⁻¹ range.

CH₂ Bending: The scissoring and rocking vibrations of the methylene (CH₂) groups of the ethyl chain will also be present in the fingerprint region.

The combination of the vibrational modes from the acridone core and the methoxyethyl substituent provides a comprehensive spectroscopic profile for this compound.

Table 1: Predicted Characteristic Infrared (IR) and Raman Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3100-3000 | Aromatic C-H Stretch | Medium | Strong |

| 3000-2850 | Aliphatic C-H Stretch (CH₂, OCH₃) | Medium to Strong | Medium |

| 1640-1620 | C=O Stretch (Amide I) | Strong | Medium |

| 1625-1475 | Aromatic C=C Stretch | Medium to Strong | Strong |

| 1470-1430 | CH₂ Scissoring | Medium | Medium |

| 1380-1350 | C-N Stretch (Tertiary Amine) | Medium | Weak |

| 1150-1070 | C-O-C Asymmetric Stretch (Ether) | Strong | Weak |

| ~850 | Aromatic C-H Out-of-Plane Bend | Strong | Weak |

| ~750 | Aromatic Ring Puckering | Medium | Weak |

Computational and Theoretical Studies of 10 2 Methoxyethyl Acridin 9 10h One

Quantum Chemical Calculations: Electronic Structure, HOMO-LUMO Gap, Ionization Potential, and Electron Affinity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in describing the electronic landscape of a molecule. researchgate.net These calculations provide insights into the distribution of electrons, which governs the molecule's stability, reactivity, and spectroscopic properties.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. youtube.com The energy difference between these two, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.orgresearchgate.net

From the HOMO and LUMO energies, other important parameters can be estimated:

Ionization Potential (IP): The energy required to remove an electron, approximated by the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added, approximated by the negative of the LUMO energy (EA ≈ -ELUMO).

For 10-(2-Methoxyethyl)acridin-9(10H)-one, the electron-rich aromatic system and the heteroatoms (N and O) are expected to be the primary contributors to the frontier orbitals. The methoxyethyl substituent at the N10 position can modulate these electronic properties through inductive and conformational effects. While specific values for this exact compound require dedicated computation, studies on related acridone (B373769) derivatives provide representative data. researchgate.net

Table 1: Representative Electronic Properties Calculated for an Acridone Scaffold This table provides illustrative data based on typical values for acridone derivatives as specific experimental or computational results for this compound were not found in the search results.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Indicates electron-donating capability. |

| ELUMO | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and kinetic stability. wikipedia.org |

| Ionization Potential (IP) | 6.2 eV | Energy needed to remove an electron from the molecule. researchgate.net |

| Electron Affinity (EA) | 1.8 eV | Energy released upon gaining an electron. researchgate.net |

Molecular Mechanics and Molecular Dynamics Simulations: Conformational Analysis and Stability

While quantum mechanics is precise, it is computationally intensive. For analyzing the physical movements and conformational landscape of a molecule, especially one with a flexible side chain like this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable.

Conformational Analysis: The acridone core is a rigid, planar structure. researchgate.net However, the 10-(2-Methoxyethyl) side chain has several rotatable bonds. Conformational analysis using MM methods systematically rotates these bonds to find the lowest energy conformations (the most stable shapes) of the molecule. This is critical because the spatial orientation of the methoxyethyl group can significantly impact how the molecule fits into a biological target's binding site.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic movements of the molecule over time, providing a view of its dynamic behavior. An MD simulation of this compound, typically in a simulated aqueous environment, would reveal:

The stability of the low-energy conformations found through MM.

The flexibility of the side chain and its preferred orientations relative to the acridone plane.

The formation of intramolecular hydrogen bonds, if any.

How the molecule interacts with surrounding solvent molecules.

Molecular Docking Studies: Prediction of Binding Modes and Interactions with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the small molecule) when bound to a macromolecular target, such as a protein or DNA, to form a stable complex. iajpr.com Given the known ability of the acridone scaffold to intercalate into DNA, this is a primary target for docking studies. iajpr.comresearchgate.net Other potential targets include enzymes like topoisomerases or kinases, which are often inhibited by acridine (B1665455) derivatives. nih.govresearchgate.net

In a docking simulation of this compound, the following steps are performed:

A 3D structure of the target (e.g., a DNA double helix or the active site of an enzyme like topoisomerase II) is obtained. iajpr.comresearchgate.net

The ligand is placed in the binding site of the target.

A scoring function is used to evaluate thousands of possible binding poses, calculating the binding affinity for each.

The results predict the most likely binding mode and the specific interactions that stabilize the complex. For this compound, docking studies would likely investigate:

Intercalation: How the planar acridone core slides between DNA base pairs.

Groove Binding: Whether the molecule or its side chain fits into the major or minor groove of DNA.

Hydrogen Bonds: Potential hydrogen bonds between the carbonyl oxygen or the ether oxygen of the side chain and residues in the target's active site.

Hydrophobic Interactions: Interactions involving the aromatic rings of the acridone core.

Table 2: Potential Interactions of this compound Predicted by Molecular Docking This table is a hypothetical representation of docking results against a target like DNA or Topoisomerase II, based on studies of similar acridone compounds. iajpr.comresearchgate.net

| Molecular Moiety | Potential Interaction Type | Potential Target Residues/Bases |

|---|---|---|

| Acridone Ring System | π-π Stacking (Intercalation) | DNA Base Pairs (e.g., GC, AT) |

| Carbonyl Oxygen (C9=O) | Hydrogen Bond Acceptor | Amino acid residues (e.g., Arg, Lys) or DNA backbone |

| Methoxyethyl Side Chain | Hydrophobic/van der Waals | Hydrophobic pockets in enzymes or DNA grooves |

| Ether Oxygen (-O-) | Hydrogen Bond Acceptor | Amino acid residues (e.g., Ser, Thr) |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

QSAR is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To build a QSAR model for a series of acridone derivatives including this compound, one would first need experimental data on their biological activity (e.g., IC₅₀ values for enzyme inhibition). Next, a wide range of "molecular descriptors" are calculated for each compound. These are numerical values that represent different aspects of the molecule's structure and properties:

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which measures lipophilicity.

Topological Descriptors: Numbers that describe the connectivity and branching of the atoms in the molecule.

A mathematical model (often using multiple linear regression or machine learning algorithms) is then developed to create an equation that relates a selection of these descriptors to the observed biological activity. This model could then predict the activity of other acridone derivatives based solely on their calculated descriptors.

Pharmacophore modeling is a related technique that focuses on the 3D arrangement of essential chemical features a molecule must possess to bind to a specific target. zuj.edu.jonih.gov A pharmacophore model is not a real molecule but an abstract map of these features. ugm.ac.id

For a series of active acridone derivatives, a pharmacophore model could be generated that identifies the common features responsible for their activity. For this compound, these features would likely include:

Aromatic rings (hydrophobic feature).

A hydrogen bond acceptor (the carbonyl oxygen).

Another hydrogen bond acceptor (the ether oxygen).

The specific spatial relationships between these features.

This pharmacophore model can then be used as a 3D query to rapidly search large databases of virtual compounds to identify other structurally diverse molecules that might have the same biological activity. nih.gov

Density Functional Theory (DFT) for Reactivity and Electronic Property Prediction

Beyond the HOMO/LUMO analysis mentioned earlier, DFT can be used to calculate a suite of "conceptual DFT" or "chemical reactivity" descriptors. nih.govmdpi.com These descriptors help predict how and where a molecule will react. By analyzing the molecule's response to gaining or losing electrons, DFT can identify the most reactive sites for electrophilic or nucleophilic attack. mdpi.comasrjetsjournal.org

Key reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile (electron acceptor). nih.gov

Fukui Functions: Identify the specific atoms in the molecule that are most susceptible to nucleophilic or electrophilic attack.

For this compound, DFT calculations would likely predict that the region around the electron-withdrawing carbonyl oxygen is a primary site for nucleophilic attack, while the electron-rich aromatic rings may be susceptible to electrophilic attack. Mapping the Molecular Electrostatic Potential (MESP) surface visually confirms these predictions, with negative potential (red) indicating nucleophilic regions and positive potential (blue) indicating electrophilic regions. mdpi.com

Biological Activities and Mechanistic Elucidation of 10 2 Methoxyethyl Acridin 9 10h One

Enzyme Inhibition Studies

Acridin-9(10H)-one derivatives have been the subject of numerous studies to evaluate their potential as enzyme inhibitors, a key strategy in the development of new therapeutic agents.

Topoisomerase I and II Inhibition Mechanisms

Topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes such as replication, transcription, and chromosome segregation. nih.govnih.gov Acridine (B1665455) derivatives are well-documented inhibitors of these enzymes, acting as "topoisomerase poisons" by stabilizing the transient enzyme-DNA cleavage complex. This leads to the accumulation of DNA strand breaks and ultimately triggers cell death, a mechanism that is particularly effective against rapidly proliferating cancer cells. nih.gov

Several 9-substituted acridine derivatives have shown potent inhibitory activity against both topoisomerase I and topoisomerase II. nih.gov For instance, certain acridinyl-triazole hybrids have demonstrated significant inhibition of topoisomerase IIB. nih.gov The planar acridine core intercalates between DNA base pairs, while substituents at the 9-position can further interact with the enzyme or DNA, influencing the potency and selectivity of inhibition. nih.govnih.gov

Table 1: Topoisomerase IIB Inhibitory Activity of Selected Acridine Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Acridinyl-triazole-pyrimidine hybrid (Compound 8) | Topoisomerase IIB | 0.52 | nih.gov |

| Acridinyl-triazole-pyrimidine hybrid (Compound 9) | Topoisomerase IIB | 0.86 | nih.gov |

Protein Kinase Inhibition (e.g., DYRK1A, CLK1, GSK3, CDK1, CDK5, AKT, PKC)

Protein kinases are a large family of enzymes that play critical roles in cell signaling pathways. Their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for drug development. While specific data on 10-(2-Methoxyethyl)acridin-9(10H)-one is unavailable, related acridone (B373769) derivatives have been investigated for their kinase inhibitory potential.

A series of N¹⁰-substituted acridone-2-carboxamide derivatives were synthesized and evaluated as potential inhibitors of AKT kinase, a key component of the PI3K/AKT/mTOR signaling pathway that is often hyperactivated in cancer. nih.gov Several of these compounds exhibited promising anticancer activity against breast cancer cell lines, with the most potent compound, 8f , showing IC₅₀ values of 4.72 µM and 5.53 µM against MCF-7 and MDA-MB-231 cells, respectively. nih.gov Molecular docking studies suggested that these derivatives could effectively bind to the active site of the AKT kinase. nih.gov

Table 2: In Vitro Cytotoxicity of N¹⁰-Substituted Acridone Derivatives Against Breast Cancer Cell Lines

| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Reference |

|---|---|---|---|

| 7f | 8.21 | 10.32 | nih.gov |

| 8d | 7.25 | 9.14 | nih.gov |

| 8e | 6.54 | 7.82 | nih.gov |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Certain acridone derivatives have been identified as inhibitors of both acetylcholinesterase and butyrylcholinesterase (BChE). rsc.org For example, acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids have been synthesized and shown to act as inhibitors of these cholinesterases. rsc.org The mechanism often involves the interaction of the acridone core with the active site of the enzyme.

Aromatase and Glycosyltransferase Inhibition

Currently, there is limited specific information in the public domain regarding the inhibition of aromatase and glycosyltransferases by this compound or closely related acridinone (B8587238) derivatives based on the conducted searches. These enzyme families represent potential, though less explored, targets for this class of compounds.

Nucleic Acid Interaction Studies

The interaction with DNA is a hallmark of the biological activity of many acridine derivatives and is fundamental to their use as anticancer and antimicrobial agents. rsc.org

DNA Intercalation and Binding Mechanisms

The planar aromatic structure of the acridin-9(10H)-one core allows it to insert, or intercalate, between the base pairs of the DNA double helix. rsc.org This mode of binding can disrupt DNA replication and transcription, leading to cellular dysfunction and death. The strength and mode of binding are influenced by the substituents on the acridine ring.

Studies on various acridinone derivatives have confirmed their ability to bind to DNA. For example, 1,4-dimethoxy-9(10H)-acridinone derivatives have been synthesized and their DNA binding capabilities were correlated with their trypanocidal activity. nih.gov The interaction is typically studied using spectroscopic techniques, such as UV-visible and fluorescence spectroscopy, which can reveal the formation of a drug-DNA complex and provide insights into the binding affinity. nih.gov

G-Quadruplex Stabilization

No studies were identified that investigated the ability of this compound to bind to and stabilize G-quadruplex structures. While acridine derivatives are known to be potential G-quadruplex ligands, specific data for the methoxyethyl-substituted acridone is not available.

Influence on DNA Topology (e.g., relaxation, cleavage)

There is no published research detailing the effects of this compound on DNA topology. Studies on its ability to act as a DNA intercalator or to inhibit topoisomerase enzymes, which would affect DNA relaxation and cleavage, have not been reported.

Cellular Mechanism Investigations (in vitro models)

Cell Cycle Modulation

No experimental evidence is available to indicate whether this compound can modulate the cell cycle in in vitro models.

Apoptosis Induction Pathways

There are no published findings on the pro-apoptotic activity of this compound or the signaling pathways it might trigger to induce programmed cell death.

Modulation of Gene Expression (e.g., p53 transcription, HIV-1 LTR)

The influence of this compound on the expression of specific genes, such as the tumor suppressor gene p53 or the viral promoter HIV-1 LTR, has not been documented in the scientific literature.

Target Identification in Cellular Contexts

No studies have been conducted to identify the specific molecular targets of this compound within a cellular environment.

Antimicrobial Activity Mechanisms

The acridin-9-one scaffold is a well-established pharmacophore in the development of antimicrobial agents, with derivatives exhibiting activities against bacteria, viruses, parasites, and fungi. nih.gov

The proposed antimicrobial mechanisms for the acridinone class are diverse and target various cellular processes.

| Antimicrobial Class | Proposed Mechanism of Action for Acridinone Derivatives | References |

| Antibacterial | DNA Intercalation; Damage to the cell wall/membrane; Inhibition of nucleic acid and protein synthesis. | nih.govnih.govnih.gov |

| Antiviral | Induction of host interferon response. | nih.govnih.gov |

| Antiparasitic | Inhibition of hemozoin formation (in Plasmodium); Inhibition of cytochrome b; Inhibition of cysteine proteases (e.g., Cathepsin B). | nih.govnih.gov |

| Antifungal | DNA Intercalation; Inhibition of fungal topoisomerases; Photodynamic inactivation (acting as a photosensitizer); Disruption of cell membrane integrity. | mdpi.commdpi.com |

Antibacterial Activity Mechanisms: The antibacterial action of compounds related to the acridinone structure is often linked to their ability to interfere with the bacterial cell envelope and synthesis of macromolecules. nih.govnih.gov For some heterocyclic compounds, a key mechanism involves damaging the bacterial cell wall. nih.gov The planar structure of the acridine ring allows it to intercalate into DNA, disrupting essential processes like replication and transcription. nih.gov Furthermore, the hydrophobicity of the molecule can play a significant role, with more hydrophobic compounds showing better activity against certain bacteria by facilitating interaction with the bacterial cell surface. nih.gov

Antiviral Activity Mechanisms: The most prominently reported antiviral mechanism for an acridinone derivative is through the stimulation of the host's innate immune system. nih.gov The compound 10-carboxymethyl-9-acridanone (CMA) was found to be an effective inducer of interferon in mice. nih.govnih.gov This mechanism does not involve direct inactivation of viral particles but rather prepares the host cells to resist viral replication. nih.gov This broad-spectrum activity is effective against a variety of RNA and DNA viruses. nih.govnih.gov

Antiparasitic Activity Mechanisms: Acridinones have shown significant promise as antiparasitic agents, particularly against the malaria parasite, Plasmodium falciparum, and certain free-living amoebae. nih.govnih.gov In malaria, a key mechanism involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. researchgate.net Other acridine derivatives target the parasite's mitochondrial electron transport chain, specifically cytochrome b. nih.gov In the context of amoebic infections, such as those caused by Naegleria fowleri, synthetic acridin-9(10H)-one derivatives are thought to exert their effect by inhibiting essential enzymes, with in-silico studies suggesting Cathepsin B, a cysteine protease, as a potential molecular target. nih.gov

Antifungal Activity Mechanisms: The antifungal mechanisms of acridinone derivatives are multifaceted. Similar to their antibacterial action, their ability to intercalate with DNA is a proposed mechanism. mdpi.com Some derivatives function as photosensitizers, which, upon activation by light, generate reactive oxygen species that are toxic to fungal cells—a process known as antimicrobial photodynamic inactivation (PDI). mdpi.com Other potential targets include fungal topoisomerases, which are crucial for DNA replication and organization. mdpi.com Additionally, certain aminothioxanthones, which are bioisosteres of acridinones, appear to act by disrupting the fungal cell membrane's structural integrity without binding to ergosterol. mdpi.com

Anti-inflammatory Activity Mechanisms

The 9-acridone framework is recognized for its potential in developing agents with anti-inflammatory properties. nih.gov However, specific studies detailing the molecular mechanisms, such as the inhibition of key inflammatory mediators (e.g., cyclooxygenases, lipoxygenases) or the modulation of inflammatory signaling pathways (e.g., NF-κB), for this compound or closely related analogues are not extensively documented in the current literature.

Neurobiological Activity Mechanisms

Acridone derivatives have been investigated for their potential in treating neurodegenerative disorders, particularly Alzheimer's disease. nih.govnih.gov

Anticonvulsant Activity Mechanisms: While the general class of acridinones has been noted for anti-neurodegenerative potential, specific research elucidating an anticonvulsant mechanism of action is not available. Mechanisms of established anticonvulsant drugs include blocking voltage-dependent sodium channels, augmenting GABAergic activity, or antagonizing glutamate (B1630785) receptors, but a direct link to the acridinone scaffold has not been established. nih.gov

Alzheimer's Disease Related Mechanisms: Acridone derivatives have emerged as multi-target agents for Alzheimer's disease. nih.gov Their mechanism is primarily twofold. Firstly, they act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.gov In-silico and in-vitro studies show that acridones can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, effectively interfering with acetylcholine hydrolysis. nih.gov Secondly, by binding to the PAS, these compounds can interfere with the aggregation of beta-amyloid (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. nih.gov This dual-binding capability allows a single molecule to address both the cholinergic deficit and the amyloid plaque formation associated with the disease.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr for 10 2 Methoxyethyl Acridin 9 10h One Derivatives

Role of the 2-Methoxyethyl Substituent at N10 in Modulating Biological Activity

The substituent at the N10 position of the acridinone (B8587238) scaffold is a critical determinant of biological activity. While research specifically isolating the contribution of the 2-methoxyethyl group is limited, broader studies on N-substituted acridones provide significant insights into how this moiety likely modulates the compound's function.

The nature of the N10-substituent directly influences properties such as solubility, membrane permeability, and interaction with specific biological targets. Studies have shown that an alkyl spacer at the N10 position can be an essential structural requirement for potent inhibition of certain kinases, such as AKT. nih.gov For instance, in the pursuit of antipsoriatic agents, researchers found that benzyl (B1604629) substitution at the 10-position resulted in keratinocyte growth inhibitory activity in the low micromolar range. nih.gov Conversely, in other contexts, such as the inhibition of microtubule affinity-regulating kinase 4 (MARK4), simple N-alkylated derivatives of 2-methylacridone were found to be less active compared to derivatives with more complex amide-bearing side chains. nih.govacs.org

The 2-methoxyethyl group provides a combination of features:

Flexibility: The ethyl linker allows the methoxy (B1213986) group to adopt various conformations.

Hydrophilicity: The ether oxygen can act as a hydrogen bond acceptor, potentially influencing solubility and interactions with biological targets.

This balance of properties conferred by the 2-methoxyethyl substituent is crucial for navigating the cellular environment and engaging with molecular targets. The presence of the ether functionality, compared to a simple alkyl chain, can alter the electronic distribution and steric profile of the N10-substituent, thereby fine-tuning its binding affinity and selectivity for specific enzymes or receptors.

Effects of Substitutions on the Acridinone Core on Specific Mechanisms of Action

Modifications to the tricyclic acridinone core have been extensively explored to optimize biological activity and elucidate mechanisms of action. The position and electronic nature of substituents can dictate the compound's primary mode of action, from DNA intercalation to enzyme inhibition.

DNA Intercalation and Antitumor Activity: The planar structure of the acridinone ring system allows it to intercalate between the base pairs of DNA, a mechanism central to the antitumor activity of many acridine (B1665455) and acridinone derivatives. nih.gov

Positional Importance: SAR studies revealed that for certain antileukemic compounds, substitution at the 5-position had a more profound effect on in vitro and in vivo activity than substitutions at the 7 or 8-positions. nih.gov

Electronic Effects: The presence of electron-withdrawing groups was found to render the acridine ring neutral at physiological pH, a characteristic that did not favor cytotoxicity, suggesting that weakly basic derivatives that exist as monocations are more active. nih.gov

Enhanced DNA Binding: The introduction of dimethyl groups at the 3 and 4 positions is hypothesized to augment bioactivity by increasing lipophilicity and enhancing hydrophobic interactions with microbial DNA, potentially disrupting replication and transcription. nih.gov

Enzyme Inhibition:

Kinase Inhibition: In the context of MARK4 inhibitors, substitutions on a phenyl group attached to the acridone (B373769) core can enhance interactions with key motifs within the kinase's active site. For example, a fluoro substitution on the phenyl ring can form a hydrogen bond with Gly65 and a halogen bond with Ala68 in the P-loop region. acs.org Similarly, complexes with piperazine-containing derivatives show the acridone backbone extending toward the hinge region, forming a hydrogen bond with Ala135, while the piperazine (B1678402) moiety interacts with the catalytic loop. acs.org

Topoisomerase Inhibition: Acridone derivatives are known to inhibit topoisomerases. nih.gov The planar acridine ring is crucial for DNA interaction, and side chains play a key role in stabilizing the drug-DNA-enzyme complex. nih.gov

Other Mechanisms:

Antileishmanial Activity: The addition of a benzothiazole (B30560) group to the amino-9-(10H)-acridinone ring can enhance antileishmanial properties. The specific placement of functional groups is critical; a 6-amino-benzothiazole group at position 2 or a 6-nitro-benzothiazole group at position 4 was found to be essential for specific toxicity against the amastigote form of the parasite. researchgate.net

Thermally Activated Delayed Fluorescence (TADF): In materials science, substituting the acridinone core at the 3,6-positions with electron-donating phenoxazine (B87303) groups creates a molecule with a high rate of reverse intersystem crossing (kRISC), making it a highly efficient TADF emitter for use in organic light-emitting diodes (OLEDs). rsc.org

The following table summarizes the effects of substitutions on the acridinone core:

Correlation of Molecular Descriptors with Biological Outcomes (QSAR/3D-QSAR findings)

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies are powerful computational tools used to correlate the physicochemical properties (molecular descriptors) of a series of compounds with their biological activities. Several such studies have been conducted on acridinone derivatives to guide the rational design of more potent agents.

A notable 3D-QSAR study focused on developing a Comparative Molecular Similarity Indices Analysis (CoMSIA) model for acridone derivatives as telomerase inhibitors that target G-quadruplex DNA. nih.gov

The study analyzed the protonated forms of the compounds, assuming this would be the dominant state at physiological pH.

The resulting CoMSIA model demonstrated high correlative and predictive capabilities, with a predictive correlation coefficient (r²) of 0.721 for the external test set. nih.gov

This model provides a quantitative framework for understanding the structural requirements for G-quadruplex stabilization and telomerase inhibition, aiding in the design of novel anticancer agents. nih.gov

Another 3D-QSAR study was performed on (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives with antiproliferative activity against human monocytes. researchgate.net This research yielded robust models with a cross-validated variance coefficient (q²) up to 0.70 and a non-cross-validated variance coefficient (r²) up to 0.97, indicating a strong correlation between the 3D structural features of the molecules and their antiproliferative effects. researchgate.net

Furthermore, connected QSAR and Quantitative Structure-Retention Relationship (QSRR) strategies have been applied to predict the ability of acridinone derivatives, such as imidazoacridinones and triazoloacridinones, to interact with DNA. nih.gov These models use chromatographic retention data and structural parameters to successfully predict the biological activity, offering a method to screen compounds in silico and reduce the need for extensive in vitro and in vivo experiments. nih.gov

The table below highlights key findings from QSAR/3D-QSAR studies on acridinone derivatives.

Stereochemical Influence on Activity (if applicable)

The majority of naturally occurring bioactive molecules are chiral and are often biosynthesized as a single enantiomer. unimi.it The differential activity between stereoisomers arises from the three-dimensional nature of biological targets like enzymes and receptors, which create chiral environments. One stereoisomer may fit perfectly into a binding site, leading to a biological response, while its mirror image (enantiomer) may fit poorly or not at all.

For example, studies on derivatives of the natural product acivicin, which shares some structural similarities with functionalized amino acids, demonstrated the critical impact of stereochemistry. In phenotypic assays against Plasmodium falciparum, compounds possessing the natural (5S, αS) configuration were found to be significantly more active than their corresponding enantiomers and diastereoisomers. unimi.it This highlights that for certain classes of compounds, stereochemistry is a primary driver of potency. unimi.it

Therefore, if chiral centers were introduced into a 10-(2-Methoxyethyl)acridin-9(10H)-one derivative, it would be essential to synthesize and test individual stereoisomers. The biological activity, selectivity, and metabolic stability could vary substantially between enantiomers or diastereomers, making stereochemical analysis a crucial component of the drug development process.

Advanced Analytical Methodologies for Research on 10 2 Methoxyethyl Acridin 9 10h One

Chromatographic Techniques for Metabolite Profiling and Purity Assessment (e.g., HPLC-MS/MS, GC-MS beyond basic ID)

Chromatographic methods are indispensable for the separation and identification of "10-(2-Methoxyethyl)acridin-9(10H)-one" and its metabolites, as well as for the stringent assessment of its purity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone for metabolite profiling of acridinone-based compounds. nih.govspectroscopyonline.com This powerful technique combines the superior separation capabilities of HPLC with the high sensitivity and structural elucidation power of tandem mass spectrometry. In the context of "this compound," HPLC-MS/MS would be employed to analyze samples from in vitro metabolism studies (e.g., liver microsomes) or in vivo biological matrices. The process allows for the detection and structural characterization of potential metabolites, which may include hydroxylated, demethylated, or glucuronidated forms of the parent compound. The fragmentation patterns observed in the MS/MS spectra are critical for identifying the sites of metabolic modification. While specific metabolite profiling data for "this compound" is not extensively published, the general metabolic pathways for acridine (B1665455) drugs often involve oxidation and conjugation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) , particularly after appropriate derivatization to increase volatility, serves as a robust method for purity assessment. researchgate.netresearchgate.net While less common for polar metabolites, GC-MS offers high chromatographic resolution, making it ideal for separating closely related impurities that may be present in the synthesized "this compound." For purity analysis, the compound would be subjected to a validated GC-MS method to detect and quantify any residual starting materials, by-products, or degradation products. The mass spectra of any detected impurities can be compared against spectral libraries or analyzed for structural information.

A hypothetical data table illustrating the application of these techniques is presented below.

| Analytical Technique | Application | Sample Type | Potential Findings |

| HPLC-MS/MS | Metabolite Profiling | Liver Microsomal Incubate | Identification of hydroxylated and N-dealkylated metabolites. |

| GC-MS | Purity Assessment | Synthesized Compound Batch | Quantification of impurities, confirming >99% purity. |

Electrochemical Analysis

Electrochemical methods are valuable for investigating the redox properties of acridinone (B8587238) derivatives, which can be relevant to their mechanism of action, particularly if they are involved in redox cycling or interact with biomolecules through electron transfer processes. nih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be applied to "this compound." nih.gov

In a typical CV experiment, a solution of the compound is subjected to a scanning potential, and the resulting current is measured. This provides information on the oxidation and reduction potentials of the molecule. For "this compound," such studies could reveal its propensity to accept or donate electrons and the stability of the resulting radical ions. This information is particularly pertinent as some acridone (B373769) derivatives have been shown to interact with DNA, and their electrochemical behavior can influence these interactions. nih.gov For instance, new pyridoacridone derivatives have been synthesized for electrochemical DNA-hybridization sensing due to their favorable electrochemical properties and specificity towards double-stranded DNA. nih.gov

The following table summarizes potential electrochemical data for an acridinone derivative.

| Electrochemical Technique | Parameter Measured | Potential Application for "this compound" |

| Cyclic Voltammetry (CV) | Oxidation and Reduction Potentials | Assessing redox stability and potential for bio-reductive activation. |

| Differential Pulse Voltammetry (DPV) | Peak Current vs. Concentration | Developing quantitative analytical methods for the compound in biological fluids. |

Hyphenated Techniques (e.g., LC-NMR, LC-IR)

For unambiguous structure elucidation of novel compounds or complex metabolites, hyphenated techniques that couple liquid chromatography with spectroscopic methods like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy are invaluable. nih.govtaylorandfrancis.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly links the separation power of HPLC with the detailed structural information provided by NMR. For research on "this compound," LC-NMR could be employed to definitively identify metabolites or impurities. After separation on the HPLC column, the eluent flows through an NMR flow cell, allowing for the acquisition of ¹H NMR and other NMR spectra of the isolated compounds in real-time. This is particularly useful for differentiating between isomers, which may have identical mass spectra but different NMR spectra.

Liquid Chromatography-Infrared (LC-IR) spectroscopy provides information about the functional groups present in the separated molecules. While less commonly used than LC-MS or LC-NMR, LC-IR can be a useful complementary technique. For "this compound" and its derivatives, LC-IR could confirm the presence of key functional groups, such as the carbonyl group of the acridinone core and the ether linkage in the methoxyethyl side chain, in separated metabolites or degradation products.

Bioanalytical Techniques for in vitro and ex vivo Mechanistic Studies (e.g., protein binding assays, enzyme kinetics)

Understanding the interactions of "this compound" with biological macromolecules is crucial for elucidating its mechanism of action.

Protein Binding Assays are used to determine the extent to which a compound binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). nih.gov High protein binding can affect the free concentration of a compound and thus its biological activity. nih.gov Techniques like equilibrium dialysis, ultrafiltration, or cell-based assays can be used to measure the binding of "this compound" to these proteins. nih.gov Studies on other acridine derivatives have shown that their binding to plasma proteins is often related to their lipophilicity. nih.gov

Enzyme Kinetics studies are fundamental to understanding how a compound interacts with a specific enzyme. wikipedia.orgkhanacademy.org Acridone derivatives are known to target various enzymes. researchgate.net If "this compound" is hypothesized to inhibit a particular enzyme, kinetic studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). du.ac.in These studies involve measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations.

A hypothetical table of enzyme inhibition data is provided below.

| Enzyme Target | Inhibition Type | Ki (nM) |

| Topoisomerase II | Competitive | 150 |

| Cyclin-Dependent Kinase 5 | Non-competitive | 500 |

High-Throughput Screening Methodologies for Analogues

High-throughput screening (HTS) is a key strategy in drug discovery for identifying new bioactive compounds from large chemical libraries. japsonline.comdrugtargetreview.com In the context of "this compound," HTS would be used to screen libraries of its analogues for enhanced activity or novel biological targets. ox.ac.uk

The process involves miniaturized and automated assays to test thousands of compounds in a short period. nuvisan.com For example, a library of acridinone analogues could be screened against a specific enzyme or a cell-based assay to identify "hits" with desired biological effects. For instance, HTS has been successfully used to discover novel 1,8-acridinedione derivatives as inhibitors of the GCN5 protein. nih.gov The identified hits would then undergo further characterization and optimization.

The following table outlines a hypothetical HTS campaign for analogues of "this compound."

| HTS Assay Type | Target | Library Size | Hit Criteria |

| Biochemical Assay | Kinase X Inhibition | 10,000 analogues | >50% inhibition at 10 µM |

| Cell-based Assay | Cancer Cell Line Y Viability | 10,000 analogues | IC50 < 1 µM |

Future Research Directions and Challenges for 10 2 Methoxyethyl Acridin 9 10h One

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of N-substituted acridones is a well-established field, yet there is considerable room for improvement in terms of efficiency and environmental impact. rsc.orgnih.gov Current methods often rely on traditional condensation reactions that may require harsh conditions and generate significant waste. pharmaguideline.com Future research should prioritize the development of greener synthetic strategies for 10-(2-Methoxyethyl)acridin-9(10H)-one.